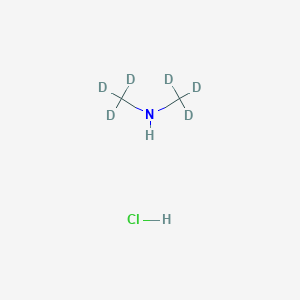

Di((2H3)methyl)ammonium chloride

Description

Properties

IUPAC Name |

1,1,1-trideuterio-N-(trideuteriomethyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDGSYLLQPDQDV-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201236 | |

| Record name | Di((2H3)methyl)ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53170-19-7 | |

| Record name | Methan-d3-amine, N-(methyl-d3)-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53170-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di((2H3)methyl)ammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053170197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di((2H3)methyl)ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di[(2H3)methyl]ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Application of Di((2H3)methyl)ammonium Chloride

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

Di((2H3)methyl)ammonium chloride, an isotopically labeled analog of dimethylammonium chloride, serves as a pivotal reagent in modern chemical and biomedical research. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and core applications. By replacing hydrogen atoms with the stable isotope deuterium, this compound offers unique advantages for mechanistic studies, metabolic tracing, and advanced spectroscopy. We will explore a robust synthetic methodology, detail its key characteristics in comparison to its non-deuterated counterpart, and elucidate its utility in fields ranging from enzymology to deuterated drug development. This document is intended to be a technical resource for scientists leveraging stable isotope labeling to achieve greater precision and insight in their research endeavors.

The Strategic Value of Deuteration: An Introduction

Stable isotope labeling (SIL) is a foundational technique in the molecular sciences, enabling the precise tracking and quantification of molecules within complex systems.[1][2] By substituting an atom with its heavier, non-radioactive isotope, researchers can introduce a unique mass signature without significantly altering the molecule's fundamental chemical reactivity. This compound, CAS No. 53170-19-7, exemplifies this principle as a high-purity source of deuterated methyl groups.[3][4]

Its primary value lies in its function as a versatile building block.[3] The deuterium-labeled methyl groups can be incorporated into larger molecules, which can then be analyzed by mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H NMR, the absence of protons on the labeled methyl groups dramatically simplifies spectra, allowing for clearer structural elucidation.[3][5] In mass spectrometry, the predictable mass shift allows for unambiguous differentiation from endogenous, non-labeled molecules, which is critical for pharmacokinetic and metabolic studies.[3] Furthermore, the subtle but significant difference in bond strength between carbon-deuterium (C-D) and carbon-hydrogen (C-H) bonds provides a powerful tool for investigating reaction mechanisms through the kinetic isotope effect (KIE).[3]

Synthesis: A Pathway to High Isotopic Purity

The synthesis of this compound demands a strategy that not only forms the target molecule but also ensures high isotopic enrichment and minimizes side-product formation. Traditional methylation approaches can often lead to mixtures of mono-, di-, tri-, and even tetra-substituted products, complicating purification.[6] A more controlled and efficient method involves a multi-step pathway starting from a protected primary amine, such as Boc-protected benzylamine.[7][8]

Causality Behind the Synthetic Strategy

The choice of this pathway is deliberate and addresses key challenges in deuterated synthesis:

-

Avoiding Over-Methylation: Starting with a protected amine and performing sequential deuteromethylation allows for controlled addition of the labeled methyl groups. The Boc (tert-butyloxycarbonyl) protecting group can be removed under conditions that do not compromise the deuterated methyl groups.

-

Ensuring High Isotopic Purity: The use of a high-purity deuterated methylating agent, such as deuterated methyl tosylate (TsOCD₃), is critical.[7] Furthermore, conducting the final salt formation step under anhydrous conditions prevents H/D back-exchange with protic solvents or atmospheric moisture.[3]

-

Facilitating Purification: The intermediates in this pathway are amenable to standard purification techniques like flash chromatography, and the final product can be purified by recrystallization.[3][9]

Synthetic Workflow Diagram

Caption: A controlled, multi-step synthesis of this compound.

Experimental Protocol: A Self-Validating Methodology

The following protocol is a representative synthesis adapted from established methodologies.[7][8][9]

Step 1: Synthesis of N-benzyl-N-(methyl-d3)methanamine-d3

-

Rationale: Starting from a commercially available, mono-deuteromethylated precursor (N-benzylmethan-d3-amine hydrochloride) simplifies the process. This step introduces the second deuterated methyl group.

-

Dissolve N-benzylmethan-d3-amine hydrochloride in a suitable anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon).

-

Cool the solution to a low temperature (e.g., -20°C) using a suitable cooling bath. This is crucial to control the reactivity of the strong base used next.

-

Add a strong base, such as n-butyllithium (n-BuLi), dropwise to deprotonate the amine, forming the lithium amide intermediate.

-

Slowly add a deuterated methylating agent, such as deuterated methyl tosylate (TsOCD₃). The nucleophilic amide will displace the tosylate group to form the di-deuteromethylated product.

-

Allow the reaction to warm to room temperature and monitor its completion using Thin Layer Chromatography (TLC).

-

Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride.[10] This neutralizes the excess base and hydrolyzes any remaining reactive species.

-

Perform a standard aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to isolate pure N-benzyl-N-(methyl-d3)methanamine-d3.

Step 2: Synthesis of Di((2H3)methyl)amine Hydrochloride

-

Rationale: This step involves removing the benzyl protecting group via catalytic hydrogenolysis. The benzyl group is an excellent choice as it can be cleaved under relatively mild conditions that do not affect the C-D bonds.

-

Dissolve the purified product from Step 1 in an appropriate solvent, typically methanol.

-

Add a palladium on carbon (Pd/C, 5-10%) catalyst to the solution.

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and heat gently (e.g., 40°C).[9]

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

The filtrate now contains the free amine, Di((2H3)methyl)amine. To form the hydrochloride salt, add a solution of anhydrous hydrogen chloride (e.g., HCl in diethyl ether or dioxane) dropwise.

-

The hydrochloride salt will precipitate from the solution. The resulting solid can be collected by vacuum filtration and washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities.

-

Dry the final product, this compound, under high vacuum to yield a crystalline solid. Purity should be confirmed by NMR and mass spectrometry.

Physicochemical and Spectroscopic Properties

The introduction of deuterium imparts subtle but important changes to the physical properties of the molecule compared to its protiated (non-deuterated) analog.[3]

Comparative Data Table

| Property | This compound | Dimethylammonium Chloride (Protiated Analog) |

| CAS Number | 53170-19-7[3][4] | 506-59-2[3][11] |

| Molecular Formula | C₂H₂D₆ClN[4] | C₂H₈ClN[3] |

| Molecular Weight | 87.58 g/mol [3][11] | 81.55 g/mol [3] |

| Appearance | White crystalline solid | White crystalline solid |

| Melting Point | Data not consistently reported; may decompose. | ~171 °C |

| Solubility | Soluble in polar solvents like water and ethanol. | Highly soluble in water, soluble in ethanol. |

| Isotopic Purity | Typically >98 atom % D[1] | Not Applicable |

Spectroscopic Profile

-

¹H NMR: The key feature is the dramatic simplification of the spectrum. The signals corresponding to the methyl groups will be absent. A small residual peak from any incomplete deuteration (e.g., a CHD₂ group) may be observable, but its integration will be significantly lower than in the protiated analog. This "spectral silence" is invaluable when this moiety is incorporated into a larger molecule, as it removes overlapping signals.[3]

-

¹³C NMR: The carbon signals of the deuterated methyl groups will appear as multiplets due to coupling with deuterium (which has a nuclear spin I=1). The C-D coupling constants (J_CD) are characteristic and can be used for structural confirmation.

-

²H (Deuterium) NMR: A direct and powerful technique to confirm the presence and location of the deuterium label. A single resonance corresponding to the -CD₃ groups would be expected.[12]

-

Mass Spectrometry: The molecular ion peak will be observed at a mass-to-charge ratio (m/z) that is 6 units higher than its non-deuterated counterpart, providing a clear and quantitative measure of incorporation.

Core Applications in Research and Development

The unique properties of this compound make it an enabling tool for answering complex scientific questions.

Mechanistic Elucidation via the Kinetic Isotope Effect (KIE)

The C-D bond is stronger and has a lower vibrational frequency than the C-H bond.[3] Consequently, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly with the deuterated compound. This phenomenon, the Kinetic Isotope Effect (KIE), is a cornerstone of mechanistic chemistry.

Application in Enzymology: Researchers can use this compound as a precursor to synthesize a deuterated substrate or cofactor for an enzyme, such as a methyltransferase.[3] By comparing the rate of the enzymatic reaction with the deuterated substrate to that with the normal substrate, one can determine if the methyl transfer step is rate-limiting. A significant KIE (kH/kD > 1) provides strong evidence for this mechanistic step.[3]

Application Workflow: Kinetic Isotope Effect Study

Caption: Workflow for a Kinetic Isotope Effect (KIE) study using a deuterated substrate.

Deuterated Drugs and Pharmacokinetic (PK) Studies

In drug development, a major cause of drug failure is poor metabolic stability. Many drugs are metabolized by cytochrome P450 enzymes, often through the oxidation of C-H bonds. By strategically replacing these metabolically vulnerable C-H bonds with stronger C-D bonds, it is possible to slow down the rate of metabolic degradation.[3] This "deuterium effect" can lead to:

-

Improved drug half-life and exposure.

-

Reduced formation of potentially toxic metabolites.

-

More consistent patient-to-patient PK profiles.

This compound is an important intermediate for synthesizing deuterated drugs that contain N-methyl or N,N-dimethyl groups, which are common moieties in pharmaceuticals.[7] Introducing deuterated methyl groups can protect a drug from N-demethylation, a common metabolic pathway.[13]

Handling, Storage, and Safety

-

Safety: Like its protiated analog, this compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, as it may cause skin and eye irritation.[14] Operations should be conducted in a well-ventilated fume hood.

-

Storage: The compound is hygroscopic and susceptible to H/D exchange in the presence of moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to maintain its isotopic integrity.[11]

Conclusion

This compound is more than just a heavy version of a simple salt; it is a precision tool for molecular exploration. Its value is derived from the unique physical and spectroscopic properties conferred by deuterium. From clarifying complex NMR spectra to revealing the intricate details of enzymatic reaction mechanisms and improving the metabolic stability of therapeutic agents, this compound provides researchers with a reliable and effective means of introducing deuterated methyl groups. As analytical techniques become more sensitive and the demand for metabolically robust drugs grows, the strategic application of reagents like this compound will continue to be indispensable to scientific advancement.

References

- Di((2H3)methyl)

- This compound - LookChem. (URL: )

- A Researcher's Guide to Isotopic Labeling: A Cost-Benefit Analysis of Dimethylamine-13C2 Hydrochloride - Benchchem. (URL: )

-

A practical synthesis of deuterated methylamine and dimethylamine - ResearchGate. (URL: [Link])

- The Role of Dimethylamine-¹³C₂ Hydrochloride in Advanced Research: A Technical Guide - Benchchem. (URL: )

- CN112159324B - Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc - Google P

-

(2H3)Methylammonium chloride | CH6ClN | CID 2723974 - PubChem - NIH. (URL: [Link])

- (2H3)Methylammonium chloride - JKN. (URL: )

- US8748666B2 - Preparation methods of methyl-D3-amine and salts thereof - Google P

-

METHYL-D3-AMMONIUM CHLORIDE - ChemBK. (URL: [Link])

- Technical Support Center: Synthesis of Methyl-d3-amine Hydrochloride - Benchchem. (URL: )

-

4 - Organic Syntheses Procedure. (URL: [Link])

-

Deuterated Solvents: Essential Reagents for Accurate NMR Analysis - UCHEM. (URL: [Link])

-

[Application of methyl in drug design] - PubMed. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound|lookchem [lookchem.com]

- 5. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. CN112159324B - Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. orgsyn.org [orgsyn.org]

- 11. isotope.com [isotope.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. (2H3)Methylammonium chloride | CH6ClN | CID 2723974 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Dimethylammonium Chloride

This guide provides a comprehensive technical overview of deuterated dimethylammonium chloride, [(CD₃)₂NH₂]Cl, a crucial isotopically labeled compound for researchers, scientists, and professionals in drug development. By substituting protium with deuterium, this molecule serves as an invaluable tool in mechanistic studies, metabolic tracking, and as a building block in the synthesis of complex deuterated molecules. This document moves beyond a simple data sheet to explain the causality behind its properties and the experimental methodologies used for its characterization.

Molecular Identity and Synthesis

Deuterated dimethylammonium chloride, also known as dimethylamine-d6 hydrochloride, is the deuterated isotopologue of dimethylammonium chloride. The deuterium labeling on the methyl groups provides a "silent" background in ¹H NMR spectroscopy, making it an essential intermediate.

Molecular Structure:

-

Chemical Formula: C₂H₂D₆ClN

-

Canonical SMILES: C([2H])([2H])([2H])[NH2+]C([2H])([2H])([2H]).[Cl-]

-

InChI Key: IQDGSYLLQPDQDV-UXXINDPXSA-N

The synthesis of deuterated dimethylammonium chloride is critical for its application. A practical and efficient route has been developed to provide high yields and purity, which is essential for its use in pharmaceutical development.

Synthetic Workflow

A common synthetic approach involves the deuterated methylation of a protected amine followed by deprotection. This ensures precise placement of the deuterium labels.

This multi-step synthesis provides excellent control over the deuteration, resulting in high isotopic purity. The final hydrogenation step cleaves the benzyl protecting group and, in the presence of a chloride source from the reaction workup, forms the desired hydrochloride salt.

Physical and Thermodynamic Properties

The physical properties of deuterated dimethylammonium chloride are largely governed by its ionic nature and are comparable to its non-deuterated counterpart. The substitution of hydrogen with deuterium results in a higher molecular weight, which can lead to subtle differences in properties like density and melting point, though these are often minimal.

| Property | Value (Non-Deuterated) | Comments |

| Molecular Weight | 81.54 g/mol [1][2] | The deuterated form ((CD₃)₂NH₂Cl) has a molecular weight of approximately 87.58 g/mol . |

| Appearance | White to off-white crystalline solid[2][3] | The compound exists as needle-like crystals. |

| Melting Point | 170-171 °C[3] | Deuteration can slightly alter the melting point due to changes in intermolecular forces. |

| Density (Bulk) | ~500 kg/m ³[2] | |

| pH | 5 (100 g/L in H₂O at 20 °C)[2] | Reflects the acidic nature of the ammonium proton. |

| Vapor Pressure | <0.1 hPa (at 25 °C)[2] | As an ionic salt, it has very low volatility. |

| Enthalpy of Formation | -291.1 kJ/mol (solid, 298 K)[3] | Standard molar heat of formation for the non-deuterated solid. |

Solubility Profile

The solubility is dictated by the polarity of the dimethylammonium and chloride ions. As an organic salt, it exhibits high solubility in polar protic solvents.

| Solvent | Solubility (Non-Deuterated) | Reference |

| Water | 208 g/100 g (20 °C) 369 g/100 g (25 °C) | [3] |

| Ethanol | Very Soluble | [3] |

| Chloroform | 16.9 g/100 g (27 °C) | [3] |

| Diethyl Ether | Insoluble | [3] |

Expert Insight: The high solubility in water and alcohols is due to strong ion-dipole interactions and hydrogen bonding between the solvent and the N-H protons and chloride anion. Its insolubility in nonpolar solvents like diethyl ether is expected for an ionic compound.

Thermal Properties and Phase Transitions

Differential Scanning Calorimetry (DSC) is the primary technique used to investigate phase transitions.[4][5][6] For dimethylammonium halides, these transitions are often related to changes in the motional freedom of the dimethylammonium cation within the crystal lattice. While specific DSC data for the deuterated compound is not widely published, studies on the non-deuterated and related compounds reveal complex thermal behavior. These transitions are detected as endothermic or exothermic events in a DSC thermogram.[7][8]

Spectroscopic Characterization

Spectroscopy provides the fingerprint of the molecule, confirming its identity, purity, and structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone for characterizing deuterated compounds. Solid-state NMR (ssNMR) is particularly powerful for studying the structure of crystalline organic salts.[9][10]

-

¹H NMR: In a deuterated solvent like D₂O, the spectrum would be simplified. The N-H protons are exchangeable and may appear as a broad singlet or be exchanged with the solvent. The key feature is the near-complete absence of signals in the methyl region (~2.7 ppm), confirming the high level of deuteration.

-

²H NMR: This is a direct method to observe the deuterium nuclei. Deuterium NMR line-shape studies have been used to investigate the molecular dynamics and phase transitions in dimethylammonium halides.[3]

-

¹³C NMR: The spectrum would show a resonance for the methyl carbons. Due to coupling with deuterium (a spin-1 nucleus), this signal will appear as a multiplet, with the specific pattern depending on the relaxation times and experimental conditions.

-

¹⁴N NMR: Nitrogen NMR can provide information about the local environment of the nitrogen atom and has been used to study phase transitions in related dimethylammonium salts.

Vibrational Spectroscopy (FTIR & Raman)

Infrared and Raman spectroscopy probe the vibrational modes of the molecule. Deuteration significantly impacts these spectra, providing a powerful tool for band assignment. The primary effect of substituting hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) is a shift of vibrational frequencies to lower wavenumbers.

The stretching frequency (ν) is proportional to √(k/μ), where k is the force constant and μ is the reduced mass. For a C-D bond compared to a C-H bond, the reduced mass approximately doubles, leading to a predicted frequency shift:

ν_CD ≈ (1/√2) * ν_CH ≈ 0.71 * ν_CH

This relationship is instrumental in identifying which vibrational modes involve the deuterated methyl groups. Key expected regions in the IR spectrum include:

-

N-H Stretching: Broad bands typically in the 3200-2800 cm⁻¹ region, characteristic of ammonium salts.

-

C-D Stretching: Expected around 2250-2050 cm⁻¹, shifted down from the typical C-H stretching region (~2960 cm⁻¹).

-

N-H Bending: Around 1600-1500 cm⁻¹.

-

C-D Bending (Scissoring/Rocking): Expected in the 1100-900 cm⁻¹ region.

Experimental Protocols

To ensure scientific integrity, the characterization of deuterated dimethylammonium chloride must follow validated protocols.

Protocol: FTIR Analysis of Solid Sample (ATR Method)

This protocol describes the use of Attenuated Total Reflectance (ATR), a common and simple method for solid sample analysis.[11][12]

Sources

- 1. Dimethyl ammonium chloride | C2H8ClN | CID 521289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimethylammonium chloride for synthesis 506-59-2 [sigmaaldrich.com]

- 3. dimethylamine hydrochloride [chemister.ru]

- 4. linseis.com [linseis.com]

- 5. Differential Scanning Calorimetry (DSC) | Faculty of Mathematics and Physics [mff.cuni.cz]

- 6. torontech.com [torontech.com]

- 7. Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior of Electrolytes and Separators [labx.com]

- 8. charnwooddiscovery.com [charnwooddiscovery.com]

- 9. osti.gov [osti.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. edinst.com [edinst.com]

"Di((2H3)methyl)ammonium chloride CAS number and molecular weight"

An In-Depth Technical Guide to Di((2H3)methyl)ammonium Chloride for Advanced Research Applications

Introduction

This compound, an isotopically labeled compound, is a valuable tool for researchers in chemistry, biochemistry, and pharmaceutical sciences.[1] Its primary significance lies in the replacement of hydrogen atoms on the methyl groups with deuterium, a stable isotope of hydrogen.[1] This substitution provides a unique spectroscopic and metabolic signature, enabling detailed investigation of molecular interactions, reaction mechanisms, and metabolic pathways.[1] This guide offers a comprehensive overview of its properties, synthesis, and applications, with a focus on its practical use in a research setting.

Compound Identification and Properties

Accurate identification is crucial for any chemical reagent. This compound is also known by several synonyms, including Dimethylamine-d6 Hydrochloride and Deuterated dimethylamine hydrochloride.[2] Key identifying information and physicochemical properties are summarized below.

Table 1: Compound Identification

| Identifier | Value | Source |

| CAS Number | 53170-19-7 | [1][2] |

| Molecular Formula | C2H2ClD6N | [2] |

| Molecular Weight | 87.58 g/mol | [1] |

| IUPAC Name | 1,1,1-trideuterio-N-(trideuteriomethyl)methanamine;hydrochloride | [1] |

| InChI Key | IQDGSYLLQPDQDV-TXHXQZCNSA-N | [1] |

| Canonical SMILES | CNC.Cl | [1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 170-173 °C | [2] |

| Boiling Point | 47 °C at 760 mmHg | [2] |

| Sensitivity | Hygroscopic | [2] |

| Appearance | White crystals | [3] |

Synthesis and Purification

The synthesis of this compound with high isotopic purity is critical for its intended applications. The general approach involves the reaction of deuterated dimethylamine with hydrogen chloride.[1]

Synthetic Workflow

The synthesis must be conducted under anhydrous conditions to prevent isotopic dilution through exchange with protons from ambient moisture. The use of deuterated solvents is also recommended to maintain high isotopic enrichment.[1]

Caption: Synthesis and Purification Workflow.

Step-by-Step Synthesis Methodology

-

Preparation : Under an inert atmosphere (e.g., argon or nitrogen), dissolve deuterated dimethylamine in an anhydrous, deuterated solvent such as D2O.[1]

-

Reaction : Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible anhydrous solvent. The reaction is exothermic and should be cooled in an ice bath.

-

Isolation : The product will precipitate from the solution. Collect the solid by filtration.

-

Purification : Recrystallize the crude product from a deuterated solvent like deuterated ethanol or acetone to remove any non-deuterated impurities.[1]

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in various research areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the deuterium signals are not observed, which simplifies complex spectra. This compound can be used as a precursor to introduce deuterated methyl groups into larger molecules, allowing for clearer structural analysis of the non-deuterated portions of the molecule.[1]

Metabolic Research and Tracing

In metabolic studies, this compound can serve as a tracer to follow the fate of methyl groups in biochemical pathways. By using mass spectrometry, researchers can distinguish between endogenous methyl groups and those introduced from the deuterated precursor, providing insights into methylation processes and enzyme kinetics.[1]

Deuterated Drug Development

The "deuterium effect" can alter the pharmacokinetic properties of a drug. Replacing hydrogen with deuterium can strengthen the carbon-hydrogen bond, slowing down metabolic processes that involve breaking this bond. This can lead to improved drug efficacy and a better safety profile.[4] this compound can be used as a building block in the synthesis of such deuterated drugs.[1]

Caption: Role of Deuteration in Drug Metabolism.

Experimental Protocols

Protocol: Isotopic Purity Verification by Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol).

-

Instrumentation : Use an electrospray ionization mass spectrometer (ESI-MS).

-

Analysis : Acquire the mass spectrum in positive ion mode. The deuterated dimethylammonium cation [(CD3)2NH2]+ should appear at m/z corresponding to its exact mass.

-

Interpretation : The absence of a significant peak corresponding to the protiated version confirms high isotopic purity.

Analytical Characterization

Beyond mass spectrometry, NMR is a powerful tool for validation.

-

¹H NMR : The spectrum should show a significant reduction or absence of a signal around 2.5 ppm, which corresponds to the methyl protons in the non-deuterated compound.

-

²H NMR : A signal corresponding to the deuterium nuclei should be present.

Safety and Handling

Quaternary ammonium compounds, in general, can be irritants.

-

Hazards : May cause skin, eye, and respiratory irritation.[5][6]

-

Precautions : Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] Handle in a well-ventilated area.

-

Storage : Store in a cool, dry place, as the compound is hygroscopic.[2]

Comparison with Protiated Analog

The key differences between this compound and its non-deuterated counterpart, dimethylammonium chloride, are highlighted below.

Table 3: Comparison of Deuterated and Protiated Forms

| Property | This compound | Dimethylammonium chloride |

| CAS Number | 53170-19-7[1][2] | 506-59-2 |

| Molecular Formula | C2H2ClD6N[2] | C2H8ClN[1] |

| Molecular Weight | 87.58 g/mol [1] | 81.54 g/mol |

| Key Difference | C-D bonds are stronger than C-H bonds, leading to altered reaction kinetics (isotopic effects).[1] | Standard C-H bonds. |

References

- Di((2H3)methyl)

-

This compound - LookChem. (URL: [Link])

-

(2H3)Methylammonium chloride | CH6ClN | CID 2723974 - PubChem. (URL: [Link])

-

Methylammonium chloride - Wikipedia. (URL: [Link])

-

Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis - NIH. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. Methylammonium chloride - Wikipedia [en.wikipedia.org]

- 4. Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (2H3)Methylammonium chloride | CH6ClN | CID 2723974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

A Technical Guide to Isotopic Labeling via Deuterated Dimethylation for Quantitative Mass Spectrometry

Executive Summary

Stable isotope labeling coupled with mass spectrometry has become an indispensable tool for accurate and robust quantitative proteomics and metabolomics.[1] Among the various chemical labeling strategies, stable isotope dimethyl labeling (SIDL) offers a compelling combination of cost-effectiveness, simplicity, and broad applicability for the relative quantification of proteins and amine-containing metabolites.[2][3] This guide provides a comprehensive overview of the principles and practices of isotopic labeling using deuterated dimethyl groups, specifically focusing on the generation of Di((2H3)methyl)amino moieties on analytes.

We will delve into the core chemistry of reductive amination, detail the specific reagents required to achieve different mass states, and provide validated, step-by-step protocols for a typical quantitative proteomics workflow.[4] Furthermore, this document explores data analysis considerations, advanced applications, and the causal reasoning behind critical experimental steps, equipping researchers, scientists, and drug development professionals with the technical expertise to successfully implement this powerful analytical technique.

Chapter 1: Fundamentals of Stable Isotope Labeling in Quantitative Analysis

Quantitative proteomics aims to determine the relative or absolute abundance of proteins in complex biological samples, providing critical insights into cellular processes, disease biomarkers, and drug mechanisms.[1][5] Stable isotope labeling is a cornerstone of this field, involving the incorporation of non-radioactive heavy isotopes (such as ²H, ¹³C, or ¹⁵N) into proteins or peptides.[6] This incorporation creates a precise mass difference between samples (e.g., control vs. treated) without altering their chemical properties.

When the labeled and unlabeled samples are mixed and analyzed by mass spectrometry, they are detected as pairs of peaks separated by a known mass difference. The ratio of their signal intensities directly corresponds to the relative abundance of the protein or peptide in the original samples.[6] This approach minimizes sample handling errors that can plague label-free methods, as the samples are combined early in the workflow.[7]

While metabolic labeling methods like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) are powerful for cell culture models, chemical labeling methods are indispensable for samples where metabolic incorporation is impractical, such as clinical tissues or body fluids.[7][8] Dimethyl labeling is a chemical labeling technique that modifies primary amines, offering a versatile and highly efficient alternative to more expensive isobaric tagging methods like iTRAQ and TMT.[2][8]

Chapter 2: The Core Chemistry: Reductive Amination for Isotopic Labeling

The foundational chemistry enabling stable isotope dimethyl labeling is reductive amination (also known as reductive alkylation).[9] This robust and efficient reaction converts a primary amine into a tertiary dimethylamine in a two-step, one-pot process. In the context of proteomics, the reaction targets the N-terminal α-amine of every peptide and the ε-amine of lysine side chains.[4]

The process unfolds as follows:

-

Imine Formation: A primary amine acts as a nucleophile, attacking the carbonyl carbon of formaldehyde. This is followed by the dehydration of the unstable hemiaminal intermediate to form a Schiff base (an imine). This step is reversible and typically favored under weakly acidic conditions (pH ~6-8).

-

Reduction: A mild reducing agent, most commonly sodium cyanoborohydride (NaBH₃CN), is introduced. This agent selectively reduces the imine to a secondary amine. The process repeats with a second formaldehyde molecule to yield a stable tertiary dimethylamine. Sodium cyanoborohydride is ideal because it is stable in aqueous solutions at neutral pH and efficiently reduces the imine intermediate without significantly reducing the aldehyde.

The overall reaction is rapid, often reaching completion in under 5 minutes, and proceeds with high efficiency without detectable byproducts.[4]

Chapter 3: Reagents for Generating Di((2H3)methyl) Labels

The term "Di((2H3)methyl)ammonium chloride" refers to the salt of dimethylamine where both methyl groups are fully deuterated (d6-dimethylamine). While this compound itself is a useful deuterated intermediate in organic synthesis, it is not the primary reagent used for labeling peptides in a typical proteomics workflow.[10][11] Instead, the di((2H3)methyl) moiety is generated in situ on the peptide's primary amines using isotopically labeled versions of formaldehyde and the reducing agent.

The elegance of this method lies in the combinatorial use of light and heavy isotopes to create distinct mass tags, enabling multiplexed analysis.[3]

| Labeling Channel | Formaldehyde | Reducing Agent | Mass Shift per Amine (Da) | Total Mass of Dimethyl Group |

| Light (Δ0) | CH₂O | NaBH₃CN | +28.0313 | 2x(¹²C¹H₃) |

| Intermediate (Δ4) | CD₂O | NaBH₃CN | +32.0564 | 2x(¹²C¹D₂¹H) |

| Heavy (Δ8) | ¹³CD₂O | NaBD₃CN | +36.0757 | 2x(¹³C¹D₃) |

Table 1: Common Reagent Combinations for Dimethyl Labeling and Resulting Mass Shifts.

To generate a label equivalent to a Di((2H3)methyl) group (d6-dimethyl) , a combination of deuterated formaldehyde (CD₂O) and deuterated sodium cyanoborohydride (NaBD₃CN) would be used. Each reductive amination cycle incorporates one carbon from formaldehyde and two hydrogens (or deuteriums) from the reducing agent and solvent. To achieve a -CD₃ group, one must use CD₂O and NaBD₃CN. The repetition of this process results in the desired -N(CD₃)₂ modification. This specific combination results in a mass shift of +34.0626 Da per labeled amine compared to the light channel.

The choice of reagent combination is critical and is dictated by the desired level of multiplexing and the mass spectrometry instrumentation available.[12] For a simple duplex experiment (control vs. treated), the "Light" and "Intermediate" channels are most common, providing a 4 Da mass difference per labeled site, which is easily resolved in modern mass spectrometers.[4]

Chapter 4: Experimental Protocol: Duplex Quantitative Proteomic Analysis

This protocol outlines a standard workflow for labeling two distinct peptide samples (e.g., "Control" and "Treated") for relative quantification.

Protein Extraction, Digestion, and Cleanup

-

Protein Extraction: Lyse cells or homogenize tissues in a suitable buffer (e.g., 8M Urea in 100 mM Tris-HCl, pH 8.5) containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a compatible assay (e.g., BCA assay).

-

Reduction: To an equal amount of protein from each sample (e.g., 100 µg), add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate for 1 hour at 37°C to reduce disulfide bonds.

-

Alkylation: Add Iodoacetamide (IAA) to a final concentration of 25 mM. Incubate for 30 minutes at room temperature in the dark to alkylate cysteine residues, preventing disulfide bonds from reforming.

-

Digestion: Dilute the sample 4-fold with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to 2M. Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.

-

Cleanup: Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion. Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge or tip. Elute and dry the peptides under vacuum.

Stable Isotope Dimethyl Labeling

Self-Validation Check: Before labeling your main samples, it is wise to perform a small-scale test on a standard protein digest (e.g., BSA) to confirm reagent activity and labeling efficiency (>99%).

-

Reconstitute Peptides: Reconstitute each dried peptide sample in 100 µL of 100 mM triethylammonium bicarbonate (TEAB), pH 8.0.

-

Prepare Labeling Reagents:

-

Light Reagent: 4% (v/v) CH₂O in H₂O.

-

Heavy Reagent: 4% (v/v) CD₂O in H₂O.

-

Reducing Agent: 0.6 M NaBH₃CN in H₂O (prepare fresh).

-

-

Labeling Reaction (Control Sample - Light):

-

Add 4 µL of the Light Reagent (CH₂O) to the control peptide solution.

-

Vortex briefly and add 4 µL of the Reducing Agent (NaBH₃CN).

-

Incubate for 1 hour at room temperature with gentle mixing.

-

-

Labeling Reaction (Treated Sample - Heavy):

-

Add 4 µL of the Heavy Reagent (CD₂O) to the treated peptide solution.

-

Vortex briefly and add 4 µL of the Reducing Agent (NaBH₃CN).

-

Incubate for 1 hour at room temperature with gentle mixing.

-

-

Quenching: Stop the reaction by adding 8 µL of 5% (v/v) ammonia solution to consume any excess formaldehyde.

-

Acidification: Add 16 µL of 5% (v/v) formic acid to acidify the samples.

Sample Pooling and Final Cleanup

-

Pooling: Combine the light-labeled and heavy-labeled samples in a 1:1 ratio.

-

Final Desalting: Desalt the combined peptide mixture using a C18 SPE tip to remove labeling reagents and salts.

-

Analysis: Elute the clean, labeled peptides and dry them under vacuum. Reconstitute in a suitable solvent (e.g., 0.1% Formic Acid in water) for LC-MS/MS analysis.

Chapter 5: Data Analysis and Interpretation

Following LC-MS/MS analysis, the raw data must be processed to identify peptides and calculate their relative abundance ratios.

-

Peptide Identification: The MS/MS spectra are used to determine the amino acid sequence of the peptides, typically via a database search algorithm (e.g., Sequest, Mascot). The search parameters must be configured to include dimethylation of N-termini and lysine residues as a variable modification.

-

Quantification: In the MS1 survey scan, the software identifies pairs of peptide ions that are chemically identical but differ by the expected mass shift (e.g., 4.0251 Da for each lysine and N-terminus in a light/heavy duplex experiment). The extracted ion chromatograms (XICs) for the light and heavy peptide isotopes are generated, and the areas under these curves are calculated. The ratio of the heavy area to the light area reflects the relative abundance of that peptide between the two samples.

-

Protein-Level Quantification: Ratios from multiple peptides originating from the same protein are aggregated and statistically analyzed to infer the overall change in the protein's abundance.

Chapter 6: Advanced Applications and Considerations

The versatility of dimethyl labeling extends beyond simple duplex comparisons of whole proteomes.

-

Multiplexing: By using combinations of different isotopic forms of formaldehyde and cyanoborohydride (e.g., including ¹³C), it is possible to compare three or more samples simultaneously, which is highly valuable for time-course studies or dose-response experiments.[3][12]

-

Post-Translational Modification (PTM) Analysis: The technique is fully compatible with PTM enrichment workflows. For instance, after labeling, phosphopeptides can be enriched using titanium dioxide or immobilized metal affinity chromatography (IMAC) to specifically quantify changes in the phosphoproteome.[3]

-

Metabolomics: Reductive amination can be applied to label any metabolite containing a primary or secondary amine, enabling quantitative analysis of amino acids, neurotransmitters, and other critical biomolecules.[13]

-

Kinetic Isotope Effect (KIE): The substitution of hydrogen with the heavier deuterium isotope can slow down reactions where the cleavage of a C-H bond is the rate-determining step.[14] While this is a critical principle in the design of deuterated drugs to improve metabolic stability, it has a negligible impact on the chromatographic behavior and fragmentation patterns of peptides labeled via dimethylation, ensuring accurate quantification.[4][14]

Conclusion

Isotopic labeling with deuterated dimethyl groups via reductive amination is a powerful, reliable, and economical method for quantitative mass spectrometry. It is applicable to virtually any protein or amine-containing sample and can be easily implemented in any laboratory equipped for proteomics. By understanding the underlying chemistry and following robust protocols, researchers can generate high-quality, quantitative data to advance our understanding of complex biological systems.

References

-

Ong, S. E., & Mann, M. (2007). Quantitative proteomics using stable isotope labeling with amino acids in cell culture (SILAC). Methods in molecular biology (Clifton, N.J.), 359, 37–52. [Link]

-

Julka, S., & Regnier, F. E. (2007). Quantitative proteomics by stable isotope labeling and mass spectrometry. Methods in molecular biology (Clifton, N.J.), 367, 209–218. [Link]

-

Gevaert, K., & Vandekerckhove, J. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Briefings in functional genomics & proteomics, 7(6), 429–438. [Link]

-

Bantscheff, M., Schirle, M., Sweetman, G., Rick, J., & Kuster, B. (2007). Quantitative mass spectrometry in proteomics: a critical review. Analytical and bioanalytical chemistry, 389(4), 1017–1031. [Link]

-

Schofield, K., Maddern, S., Zhang, Y., Mastin, G. E., Knight, R., Wang, W., & Galligan, J. (2024). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Beilstein Journal of Organic Chemistry, 20, 2270–2279. [Link]

-

Wang, P., Ren, X., Cui, M., Xu, Y., & Liu, T. (2021). A practical synthesis of deuterated methylamine and dimethylamine. Journal of Chemical Research, 45(3-4), 266-270. [Link]

-

Boersema, P. J., Raijmakers, R., Lemeer, S., Heck, A. J., & Mohammed, S. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature protocols, 4(4), 484–494. [Link]

-

Hsu, J. L., Huang, S. Y., Chow, N. H., & Chen, S. H. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical chemistry, 75(24), 6843–6852. [Link]

-

Kölbel, K., Zindel, S., Zolg, D. P., & Kuster, B. (2022). Robust dimethyl-based multiplex-DIA doubles single-cell proteome depth via a reference channel. Molecular & cellular proteomics : MCP, 21(11), 100424. [Link]

-

Hsu, J. L., Huang, S. Y., Chow, N. H., & Chen, S. H. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical chemistry, 75(24), 6843–6852. [Link]

-

Wang, P., Ren, X., Cui, M., Xu, Y., & Liu, T. (2021). A practical synthesis of deuterated methylamine and dimethylamine. Journal of Chemical Research, 45(3-4), 266-270. [Link]

-

Wikipedia contributors. (2024, November 26). Reductive amination. Wikipedia. [Link]

-

Guo, K., & Li, L. (2009). Relative quantification of biomarkers using mixed-isotope labeling coupled with MS. Bioanalysis, 1(8), 1505–1516. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]

- 3. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stable-isotope dimethyl labeling for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative proteomics by stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ukisotope.com [ukisotope.com]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Robust dimethyl‐based multiplex‐DIA doubles single‐cell proteome depth via a reference channel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Relative quantification of biomarkers using mixed-isotope labeling coupled with MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Comprehensive Structural Elucidation of Di((2H3)methyl)ammonium Chloride

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of Di((2H3)methyl)ammonium Chloride, an isotopically labeled reagent of significant interest in pharmaceutical and metabolic research. As the use of stable isotope-labeled compounds becomes increasingly integral to drug development for applications in pharmacokinetic (ADME) studies and as internal standards in bioanalytical assays, rigorous characterization of these materials is paramount. This document moves beyond a simple recitation of methods, offering a logically structured narrative that explains the causality behind experimental choices. We will detail a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single-Crystal X-ray Crystallography to build a self-validating and unambiguous structural profile of the target molecule.

Introduction: The Rationale for Isotopic Labeling and Rigorous Elucidation

The Strategic Importance of Deuterated Compounds

Deuteration, the substitution of hydrogen (¹H) with its stable isotope deuterium (²H or D), is a cornerstone of modern chemical and biological research. In ¹H NMR spectroscopy, the use of deuterated analogues or solvents is critical for minimizing solvent interference and enabling the spectrometer's deuterium lock system, which ensures field stability and high resolution.[1][2] In drug development, deuteration at specific molecular sites can subtly alter metabolic pathways, potentially improving a drug's pharmacokinetic profile—a concept known as the "deuterium kinetic isotope effect." Furthermore, isotopically labeled compounds are indispensable as internal standards for quantitative analysis by mass spectrometry, providing a high degree of accuracy in complex biological matrices.[3]

Profile of this compound

This compound, or bis(trideuteriomethyl)ammonium chloride, is a deuterated reagent primarily used to introduce two deuterated methyl groups into a target molecule.[4] Its utility spans from mechanistic studies in organic synthesis to the preparation of labeled standards for metabolic tracing. Given its role as a fundamental building block, verifying its structure, isotopic enrichment, and purity is not merely a quality control step but a prerequisite for the validity of any subsequent research.

The Multi-Technique Imperative

No single analytical technique can provide a complete structural picture. A robust elucidation strategy relies on the synergistic and orthogonal information provided by multiple methods. NMR confirms the covalent framework and isotopic placement, MS verifies the elemental composition and isotopic enrichment, FT-IR probes the functional groups and the vibrational impact of deuteration, and X-ray crystallography reveals the definitive three-dimensional structure in the solid state. This guide details the application of these four pillars of structural analysis.

Synthesis and Purity Overview

While this guide focuses on elucidation, a brief understanding of the synthesis provides context for potential impurities. This compound is typically prepared via multi-step synthesis. A common strategy involves protecting a primary amine like benzylamine, followed by sequential deuteromethylation using a reagent such as deuterated methyl tosylate (TsOCD₃) or deuterated iodomethane (CD₃I), and subsequent deprotection.[5][6] This process necessitates rigorous purification to remove partially deuterated species, unreacted starting materials, or byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Verification Tool

NMR is the most powerful technique for confirming isotopic substitution and elucidating the covalent structure of molecules in solution.[7][8][9] For this compound, a combination of ¹H, ²H, and ¹³C NMR experiments provides a comprehensive and self-validating dataset.

Expertise in Action: Why a Multi-Nuclear Approach is Essential

Simply running a ¹H NMR to see the "disappearance" of a signal is insufficient. A ¹H spectrum confirms the absence of protons on the methyl groups, while a ²H NMR experiment directly confirms the presence and chemical environment of the deuterium nuclei.[10] ¹³C NMR provides further validation by showing the effect of deuterium coupling on the carbon signal, a distinct signature that confirms the C-D bond.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD). The choice of solvent is critical; D₂O is often preferred for its ability to exchange with and identify the labile N-H protons.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Expected Result: The spectrum should be largely devoid of signals in the aliphatic region where methyl protons would typically appear (~2.7 ppm). A small residual peak may be present, which can be used to quantify the isotopic purity. The N-H protons will appear as a broad singlet, the chemical shift of which is dependent on concentration and temperature. In D₂O, this N-H signal will gradually disappear due to exchange with solvent deuterium, providing definitive identification.[11]

-

-

²H NMR Acquisition:

-

Tune the spectrometer to the deuterium frequency.

-

Acquire a one-dimensional ²H NMR spectrum.

-

Expected Result: A strong singlet should be observed at a chemical shift nearly identical to that of the residual proton signal in the ¹H spectrum (~2.7 ppm). This directly confirms the successful incorporation of deuterium at the methyl positions.[10]

-

-

¹³C{¹H} NMR Acquisition:

-

Acquire a standard proton-decoupled ¹³C NMR spectrum.

-

Expected Result: A single carbon resonance will be observed. Due to the spin (I=1) of the attached deuterium atoms, this signal will not be a sharp singlet as in a fully protonated analogue. Instead, it will appear as a multiplet (a 1:3:6:7:6:3:1 septet, though often observed as a broadened triplet-like structure due to relaxation effects) centered around ~35 ppm. This characteristic splitting pattern is unequivocal proof of the C-(CD₃)₂ framework.

-

Data Presentation: NMR Summary

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale & Key Observations |

| ¹H | ~2.7 | Singlet (residual) | Confirms high level of deuteration by signal absence. |

| Variable | Broad Singlet | N-H protons; signal exchanges and disappears in D₂O. | |

| ²H | ~2.7 | Singlet | Direct detection of the incorporated deuterium label.[10] |

| ¹³C | ~35 | Multiplet (Septet) | C-D coupling confirms the CD₃ groups are attached to the carbon. |

Mass Spectrometry (MS): Absolute Mass and Isotopic Enrichment

MS is essential for confirming the molecular weight and, critically, for quantifying the level of isotopic enrichment.[12] High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition.

Expertise in Action: Correcting for Natural Abundance

A common pitfall in analyzing isotopically labeled compounds is failing to account for the natural abundance of heavy isotopes (e.g., ¹³C).[13] Accurate determination of enrichment requires comparing the measured isotope distribution pattern of the labeled compound against that of its unlabeled analogue and applying mathematical correction algorithms.[3][13]

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution (~1 µg/mL) of the sample in a suitable solvent (e.g., methanol/water).

-

Infusion and Ionization: Infuse the sample directly into an electrospray ionization (ESI) source operating in positive ion mode. ESI is a soft ionization technique that will keep the dimethylammonium cation intact.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-150 amu) on a high-resolution instrument like an Orbitrap or TOF mass spectrometer.

-

Data Analysis:

-

Identify the monoisotopic mass of the molecular ion, [C₂D₆H₂N]⁺.

-

Compare this to the theoretical exact mass.

-

Analyze the full isotopic cluster to determine the distribution of species with varying numbers of deuterium atoms (e.g., d₅, d₄, etc.) and calculate the overall isotopic enrichment.

-

Data Presentation: MS Summary

| Ion Species | Theoretical Exact Mass (m/z) | Observed Exact Mass (m/z) | Isotopic Enrichment (%) |

| [C₂H₈N]⁺ (unlabeled) | 46.0651 | N/A | N/A |

| [C₂D₆H₂N]⁺ (labeled) | 52.1028 | ~52.1027 | >99% (Typical) |

Vibrational Spectroscopy (FT-IR): Probing Isotopic Effects on Bonds

FT-IR spectroscopy measures the vibrational frequencies of chemical bonds. It serves as an excellent complementary technique to confirm the presence of specific functional groups and to observe the effect of isotopic substitution.[14]

Expertise in Action: The Mass Effect on Vibrational Frequency

The frequency of a bond vibration is dependent on the masses of the connected atoms. Because deuterium is twice as heavy as hydrogen, C-D and N-D bond stretches will occur at significantly lower frequencies (wavenumbers) than their C-H and N-H counterparts. This predictable shift provides strong evidence of deuteration.[15]

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from approximately 4000 to 400 cm⁻¹.

-

Data Interpretation: Compare the obtained spectrum with a reference spectrum of unlabeled dimethylammonium chloride.[16][17] Look for the appearance of C-D stretching bands and the shift of N-H/N-D related bands.

Data Presentation: FT-IR Summary

| Vibrational Mode | Unlabeled (CH₃)₂NH₂Cl (cm⁻¹) | Labeled (CD₃)₂NH₂Cl (cm⁻¹) | Rationale for Shift |

| N-H Stretch | ~3100-3400 | ~3100-3400 | N-H group remains; may show slight shifts due to altered crystal packing.[4] |

| C-H Stretch | ~2800-3000 | Absent | Confirms replacement of C-H bonds. |

| C-D Stretch | Absent | ~2100-2250 | Appearance of these bands is a key indicator of deuteration. |

| N-H Bend | ~1600 | ~1600 | N-H group remains. |

Single-Crystal X-ray Crystallography: The Definitive Structure

X-ray crystallography provides an unambiguous three-dimensional map of atomic positions in the solid state, yielding precise bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding.[18]

Experimental Protocol: Crystallography

-

Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution (e.g., from an ethanol/ether mixture).

-

Data Collection: Mount a suitable crystal on a goniometer and place it in a diffractometer. Collect diffraction data as the crystal is rotated in a monochromatic X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

Data Interpretation: The Solid-State Reality

The crystal structure will confirm the ionic nature of the compound, showing discrete Di((2H3)methyl)ammonium cations and chloride anions arranged in a regular crystal lattice.[19][20] Key insights include:

-

Confirmation of Geometry: The tetrahedral geometry around the nitrogen atom and the staggered conformation of the methyl groups.

-

Hydrogen Bonding: The precise geometry of N-H···Cl hydrogen bonds that hold the ions together in the crystal lattice will be determined.

-

Bond Lengths: C-N and C-D bond lengths can be measured, although locating deuterium atoms with the same precision as heavier atoms can be challenging.

Visualization and Integrated Analysis

Caption: Integrated workflow for the structural elucidation of this compound.

Caption: Structure of the Di((2H3)methyl)ammonium cation and chloride anion.

Conclusion

The structural elucidation of this compound is a clear example of the necessity for a rigorous, multi-technique analytical strategy. By integrating data from NMR, MS, FT-IR, and X-ray crystallography, we construct a self-validating and comprehensive structural dossier. This approach ensures the identity, purity, and isotopic enrichment of the material, providing the high level of confidence required for its application in regulated environments such as pharmaceutical development and advanced scientific research.

References

-

Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology-Endocrinology and Metabolism, 276(6), E1146-E1170. [Link]

-

Spiess, H. W. (1985). Deuteron NMR – A new Tool for Studying Chain Mobility and Orientation in Polymers. Advances in Polymer Science, 66, 23-57. [Link]

- Google Patents. (2022). Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc. CN112159324B.

-

González-Antuña, A., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(11), 1167-1176. [Link]

-

Lockley, W. J. S., et al. (2016). Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error. Journal of Labelled Compounds and Radiopharmaceuticals, 59(4), 136-146. [Link]

-

Wang, P., et al. (2021). A practical synthesis of deuterated methylamine and dimethylamine. Journal of Chemical Research, 45(3-4), 267-270. [Link]

-

Cerno Bioscience. (n.d.). Isotope Labeling. [Link]

-

Study Mind. (n.d.). Deuterium use in ¹H NMR (A-Level Chemistry). [Link]

-

ResearchGate. (2021). The synthetic routes to deuterated methylamine hydrochloride 4 and deuterated dimethylamine hydrochloride 6. [Link]

- Google Patents. (2014). Preparation methods of methyl-D3-amine and salts thereof. US8748666B2.

-

NIST WebBook. (n.d.). Dimethylamine hydrochloride IR Spectrum. [Link]

-

Majzik, E., et al. (2020). Deuteration and Vibrational Spectra of Dimethylammonium Paratungstate‐B Hydrates. Zeitschrift für anorganische und allgemeine Chemie, 646(21), 1638-1647. [Link]

- Google Patents. (2011). Method and process for synthesizing and producing deuterated methylamine and salts thereof. CN102190587A.

-

ResearchGate. (2002). The projection of the crystal structure of [(CH 3 ) 2 NH 2 ] 3 [As 2 Cl 9 ] with hydrogen bonding scheme at 253 K along the c direction. [Link]

-

NIST WebBook. (n.d.). Dimethylamine hydrochloride. [Link]

-

ResearchGate. (2002). ChemInform Abstract: Crystal Structure, Thermal and Electric Behavior of [(CH3)2NH2]3 [As2Cl9] and [(CH3)2NH2][AsOCl2]. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]

-

Slideshare. (2015). use of nmr in structure ellucidation. [Link]

-

ResearchGate. (2018). Identification and structure elucidation by NMR spectroscopy. [Link]

-

Southern Methodist University. (n.d.). Local Vibrational Modes: A new Tool to Describe the Electronic Structure of Molecules. [Link]

-

Holzgrabe, U. (2020). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Foods, 9(12), 1836. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. studymind.co.uk [studymind.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. use of nmr in structure ellucidation | PDF [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 11. smbstcollege.com [smbstcollege.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. s3.smu.edu [s3.smu.edu]

- 16. Dimethylamine hydrochloride [webbook.nist.gov]

- 17. Dimethylamine hydrochloride [webbook.nist.gov]

- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safety and Handling of Deuterated Ammonium Salts

Introduction: The Role and Significance of Deuterated Ammonium Salts in Scientific Research

Deuterated ammonium salts are pivotal reagents in a multitude of advanced scientific applications, ranging from NMR spectroscopy and neutron scattering to the synthesis of isotopically labeled standards for metabolic research and drug development. The substitution of protium (¹H) with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, imparts unique physicochemical properties to these molecules. This isotopic labeling is instrumental in elucidating reaction mechanisms, characterizing molecular structures, and studying the kinetic isotope effect.[1] The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) or nitrogen-deuterium (N-D) bond compared to its hydrogen counterpart, which can significantly alter the metabolic fate and stability of a molecule.[1][2][3]

While deuterium itself is not considered toxic, the overall safety profile of a deuterated compound is primarily dictated by the parent molecule.[1] Therefore, a thorough understanding of the hazards associated with the non-deuterated ammonium salt is the foundation for safe handling of its deuterated analogue. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of deuterated ammonium salts, underpinned by scientific principles and field-proven best practices.

Hazard Identification and Risk Assessment

A self-validating safety protocol begins with a comprehensive understanding of the potential hazards. For deuterated ammonium salts, these can be broadly categorized into chemical hazards inherent to the ammonium salt and potential biological effects of deuterium enrichment.

Chemical Hazards of the Ammonium Salt Moiety

The primary chemical hazards of deuterated ammonium salts mirror those of their non-deuterated counterparts. For instance, deuterated ammonium chloride (ND₄Cl) and deuterated ammonium hydroxide (ND₄OD) present similar risks to ammonium chloride (NH₄Cl) and ammonium hydroxide (NH₄OH), respectively.

-

Corrosivity and Irritation: Ammonium salts can be corrosive or irritating to the skin, eyes, and respiratory tract.[4][5][6] Ammonium hydroxide solutions, in particular, are strongly alkaline and can cause severe burns upon contact.[7][8][9]

-

Toxicity: Many ammonium salts are harmful if swallowed.[4][5][10] Ingestion can lead to irritation of the gastrointestinal tract, nausea, vomiting, and diarrhea.[10][11]

-

Decomposition and Reactivity: Upon heating, ammonium salts can decompose to release ammonia gas and the corresponding acid.[4] For example, ammonium chloride decomposes into ammonia and hydrogen chloride gas.[4] A critical reaction to be aware of is the warming of ammonium salts with alkalis, which generates ammonia gas.[4] Ammonium nitrate is a strong oxidizing agent and can be explosive under certain conditions.[4] It is also crucial to avoid contact with strong oxidizing agents and halogens.[12]

Table 1: Hazard Summary for Common Ammonium Salts

| Compound | Primary Hazards | GHS Pictograms |

| Ammonium Chloride | Harmful if swallowed, Causes serious eye irritation.[6][10] | |

| Ammonium Hydroxide | Causes severe skin burns and eye damage, May cause respiratory irritation, Very toxic to aquatic life.[8] | |

| Ammonium Nitrate | Oxidizing solid, Causes serious eye irritation.[4] |

Biological Effects of Deuterium Enrichment

While deuterium is a stable isotope, significant enrichment in biological systems can have profound effects. The kinetic isotope effect, stemming from the stronger C-D and N-D bonds, can slow down enzymatic reactions.[2][13] High concentrations of deuterium oxide (D₂O) have been shown to be toxic to many organisms, leading to physiological and morphological alterations in cells.[13] Animal cells can typically tolerate up to 25-30% D₂O.[13] It is important to note that the deuterium content in commercially available deuterated ammonium salts is far from levels that would pose a systemic toxicological risk through incidental laboratory exposure. However, this underscores the principle of minimizing exposure.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to stringent handling protocols is paramount to ensuring the safety of laboratory personnel and maintaining the isotopic and chemical purity of the compounds.

Engineering Controls

-

Ventilation: Always handle deuterated ammonium salts, particularly volatile solutions like deuterated ammonium hydroxide, in a well-ventilated area.[5][12] A fume hood is essential to prevent the inhalation of any vapors, aerosols, or dust.[4][12]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the work area.[7][9]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is a critical control measure. A risk assessment should always be performed to determine the specific PPE required for the task.[4]

-

Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes.[14][15] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[14][15]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are essential.[16][17] Nitrile gloves are suitable for many applications, but for highly corrosive substances like concentrated deuterated ammonium hydroxide, neoprene or other more resistant materials should be considered.[14] Always inspect gloves for any signs of degradation before use and dispose of them properly after handling the chemical.

-

Protective Clothing: A lab coat or chemical-resistant apron is required to protect against spills.[14][16] For larger quantities or more hazardous operations, chemical-resistant coveralls may be necessary.[14][18] Closed-toe shoes are mandatory in any laboratory setting.[16][17]

-

-

Respiratory Protection: For most benchtop applications with adequate engineering controls, respiratory protection is not required. However, if there is a risk of generating significant dust or aerosols, or in the event of a large spill, a NIOSH-approved respirator with the appropriate cartridge should be used.[12][16][18]

Caption: PPE selection workflow for handling deuterated ammonium salts.

Storage and Stability

Proper storage is crucial to maintain the chemical and isotopic integrity of deuterated ammonium salts and to ensure safety.

-

Hygroscopicity and Isotopic Exchange: Many ammonium salts are hygroscopic, readily absorbing moisture from the atmosphere.[19] This is a critical concern for deuterated compounds as it can lead to H-D exchange, where the deuterium atoms are replaced by hydrogen from atmospheric water, compromising the isotopic purity of the sample.[3][19] Therefore, deuterated ammonium salts should be stored in tightly sealed containers in a dry environment, such as a desiccator.[19] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage or for highly sensitive applications.[19]

-

Incompatible Materials: Store deuterated ammonium salts away from incompatible materials such as strong acids, bases, and oxidizing agents.[7][11][20]

-

Temperature and Light: Store in a cool, dry, and well-ventilated place away from direct sunlight.[7] Some deuterated compounds can be light-sensitive.[19][21]

Experimental Protocols: Safe Weighing and Solution Preparation

Weighing a Solid Deuterated Ammonium Salt

-

Preparation: Don the appropriate PPE (safety goggles, lab coat, gloves). Ensure the analytical balance is in a fume hood or a ventilated enclosure.

-

Tare: Place a clean, dry weighing vessel on the balance and tare it.

-

Dispensing: Open the container of the deuterated ammonium salt inside the fume hood to minimize exposure to atmospheric moisture. Quickly and carefully transfer the desired amount of the salt to the weighing vessel.

-

Sealing: Immediately and tightly seal the container of the deuterated ammonium salt.

-

Cleaning: Clean any spills on the balance or surrounding area immediately with a dry cloth, followed by a damp cloth if necessary. Dispose of the cleaning materials as chemical waste.

Preparing a Solution of a Deuterated Ammonium Salt

-

Solvent Choice: Use a deuterated solvent (e.g., D₂O) to maintain the isotopic purity of the final solution.

-

Glassware: Use clean, dry glassware. For highly sensitive applications, oven-dry the glassware and cool it in a desiccator before use.[19]

-

Procedure: In a fume hood, add the deuterated solvent to a flask containing the pre-weighed deuterated ammonium salt. Stir or sonicate until the salt is fully dissolved.

-

Storage: If the solution is to be stored, transfer it to a tightly sealed container and store it under the appropriate conditions as described in Section 3.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial to minimize harm.

Spills and Leaks

-

Evacuate: Evacuate non-essential personnel from the immediate area.[5]

-

Ventilate: Ensure the area is well-ventilated.[5]

-

Contain: For liquid spills, contain the spill using an inert absorbent material like vermiculite or sand.[5][7] For solid spills, carefully sweep up the material to avoid generating dust.

-

Neutralize (for Ammonium Hydroxide): For spills of deuterated ammonium hydroxide, cautiously neutralize the spill with a weak acid, such as acetic acid.[7][22]

-

Clean-up: Place the absorbed or swept-up material into a suitable, labeled container for disposal.[5] Clean the spill area thoroughly.[21]

-

PPE: Wear appropriate PPE, including respiratory protection if necessary, during the entire clean-up process.[18]

Caption: Step-by-step workflow for responding to a deuterated ammonium salt spill.

Exposure

-